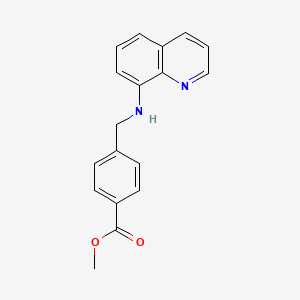

Methyl 4-(8-quinolylaminomethyl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H16N2O2 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

methyl 4-[(quinolin-8-ylamino)methyl]benzoate |

InChI |

InChI=1S/C18H16N2O2/c1-22-18(21)15-9-7-13(8-10-15)12-20-16-6-2-4-14-5-3-11-19-17(14)16/h2-11,20H,12H2,1H3 |

InChI Key |

NOTKEMNTEVKKJA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Methyl 4 8 Quinolylaminomethyl Benzoate

Strategies for Constructing the Benzoate (B1203000) Ester Moiety

The formation of the methyl benzoate portion of the target molecule relies on classical esterification reactions and the synthesis of appropriately functionalized precursors.

Esterification Reactions of Benzoic Acid Precursors

The most direct method for obtaining the methyl ester is through the esterification of a corresponding benzoic acid precursor. This can be achieved under acidic conditions, a process known as Fischer esterification. For instance, 4-(aminomethyl)benzoic acid can be converted to methyl 4-(aminomethyl)benzoate by reaction with methanol in the presence of a strong acid catalyst, such as hydrochloric acid mdpi.com. This process typically involves heating the reaction mixture to reflux to drive the equilibrium towards the ester product mdpi.com. Yields for this type of reaction are generally high, often exceeding 85% mdpi.com.

Similarly, other substituted benzoic acids, which can serve as precursors, are readily esterified under similar conditions. For example, p-formylbenzoic acid can be esterified using methanol and a catalyst like p-toluenesulfonic acid under pressure to yield methyl 4-formylbenzoate sphinxsai.com.

Table 1: Examples of Esterification Reactions for Benzoate Precursors

| Starting Material | Reagents | Product | Yield |

| 4-(aminomethyl)benzoic acid | Methanol, Hydrochloric Acid | Methyl 4-(aminomethyl)benzoate | >85% mdpi.com |

| p-formylbenzoic acid | Methanol, p-toluenesulfonic acid | Methyl 4-formylbenzoate | Not specified sphinxsai.com |

Precursor Synthesis via Substituted Benzaldehydes or Halogenated Benzoates

The synthesis of the target molecule often proceeds through key intermediates such as methyl 4-formylbenzoate or methyl 4-(bromomethyl)benzoate.

Methyl 4-formylbenzoate can be synthesized from p-formylbenzoic acid through the esterification reaction described previously sphinxsai.com. Another route starts from terephthalaldehyde, which is first converted to p-formylbenzoic acid and then esterified nih.gov.

Methyl 4-(bromomethyl)benzoate is a crucial precursor for nucleophilic substitution routes. A common method for its synthesis is the radical bromination of methyl p-toluate (methyl 4-methylbenzoate). This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent like carbon tetrachloride researchgate.netnih.gov. The reaction conditions, including the molar ratio of reactants and reaction time, can be optimized to achieve high yields researchgate.net.

Table 2: Synthesis of Key Benzoate Precursors

| Product | Starting Material | Key Reagents |

| Methyl 4-formylbenzoate | p-formylbenzoic acid | Methanol, acid catalyst sphinxsai.com |

| Methyl 4-(bromomethyl)benzoate | Methyl 4-methylbenzoate | N-bromosuccinimide, radical initiator researchgate.net |

Approaches to Incorporate the Quinolylaminomethyl Fragment

The introduction of the quinoline (B57606) moiety and the formation of the central amine linkage can be accomplished through several synthetic strategies, primarily reductive amination and nucleophilic substitution.

Reductive Amination Routes from Quinoline Carboxaldehydes and Methyl 4-(aminomethyl)benzoate Derivatives

Reductive amination is a powerful method for forming carbon-nitrogen bonds. In the context of synthesizing Methyl 4-(8-quinolylaminomethyl)benzoate, this would involve the reaction of quinoline-8-carboxaldehyde with methyl 4-(aminomethyl)benzoate. The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this transformation, including sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation google.com. The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the imine without affecting other functional groups in the molecules. While a specific documented synthesis of the target molecule via this route is not prevalent, the methodology is a standard and reliable approach in organic synthesis for creating similar structures.

The necessary precursor, quinoline-8-carboxaldehyde, can be prepared through the oxidation of 8-methylquinoline or other established methods for the formylation of the quinoline ring system mdpi.com.

Nucleophilic Substitution Reactions with Halogenated Quinolines or Benzyl (B1604629) Halides and Amines

Nucleophilic substitution provides a versatile and widely used pathway to the target compound. This approach can be executed in two principal ways:

Reaction of 8-aminoquinoline (B160924) with a halogenated benzoate: In this strategy, the nucleophilic nitrogen of 8-aminoquinoline attacks the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate. This reaction is typically carried out in the presence of a base, such as potassium carbonate or a non-nucleophilic amine like diisopropylethylamine, to neutralize the hydrobromic acid formed during the reaction acs.org. A solvent such as acetone or dimethylformamide (DMF) is commonly used acs.org.

Reaction of a halogenated quinoline with an aminobenzoate: An alternative, yet analogous, approach involves the reaction of an 8-(halomethyl)quinoline, such as 8-(chloromethyl)quinoline, with methyl 4-aminobenzoate. The synthesis of 5-(chloromethyl)-8-quinolinol hydrochloride is a known procedure, which can be adapted for the 8-position sphinxsai.com. The subsequent nucleophilic substitution with methyl 4-aminobenzoate would proceed under similar conditions as described above.

Table 3: Nucleophilic Substitution Pathways

| Quinoline Precursor | Benzoate Precursor | Key Reagents |

| 8-aminoquinoline | Methyl 4-(bromomethyl)benzoate | Base (e.g., K2CO3), Solvent (e.g., Acetone) acs.org |

| 8-(chloromethyl)quinoline | Methyl 4-aminobenzoate | Base, Solvent |

Multi-component Reactions for Complex Ligand Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating substantial portions of all starting materials. Several named reactions are known for the synthesis of the quinoline core itself, such as the Doebner-von Miller, Friedländer, and Povarov reactions rsc.orgpharmaguideline.com.

Isolation and Purification Techniques for this compound

Following the completion of the synthesis reaction, a systematic workup and purification procedure is necessary to isolate this compound in a pure form.

Initial Workup: The reaction mixture is typically quenched by the addition of an aqueous solution, such as saturated sodium bicarbonate, to neutralize any remaining acid and decompose the excess reducing agent. The aqueous and organic layers are then separated. The aqueous layer is further extracted with an organic solvent like dichloromethane to ensure complete recovery of the product. The combined organic extracts are then washed with brine to remove any remaining water-soluble impurities and dried over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate. The solvent is subsequently removed under reduced pressure to yield the crude product.

Purification Methods:

Column Chromatography: This is a primary technique for purifying the crude product. Silica gel is a commonly used stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A gradient of solvents, typically starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often employed to effectively separate the desired product from unreacted starting materials and any byproducts. The fractions are collected and analyzed by thin-layer chromatography to identify those containing the pure product.

Recrystallization: If the product obtained after chromatography is a solid, recrystallization can be used as a final purification step to obtain a highly pure crystalline material. The selection of an appropriate solvent or solvent system is key. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even in the hot solvent. Common solvent systems for recrystallization of aromatic amines include ethanol/water, ethyl acetate/hexane, or toluene.

The following interactive data table outlines the common techniques and the rationale behind their use in the isolation and purification of this compound.

| Technique | Purpose | Typical Reagents/Materials | Rationale |

| Aqueous Workup | Quenching and initial purification | Saturated NaHCO₃, Water, Brine | Neutralizes acid, removes water-soluble impurities. |

| Drying | Removal of residual water | Anhydrous Na₂SO₄ or MgSO₄ | Prevents interference in subsequent steps and analysis. |

| Solvent Removal | Concentration of the product | Rotary Evaporator | Efficient removal of volatile organic solvents. |

| Column Chromatography | Separation from impurities | Silica Gel, Hexane/Ethyl Acetate gradient | Separates compounds based on their polarity. |

| Recrystallization | Final purification of solid product | Ethanol/Water, Toluene | Yields highly pure crystalline solid. |

Advanced Spectroscopic and Structural Elucidation of Methyl 4 8 Quinolylaminomethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy: Awaiting Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural analysis of organic compounds, providing precise information on the connectivity and spatial arrangement of atoms. However, specific NMR data for Methyl 4-(8-quinolylaminomethyl)benzoate, including proton (¹H) and carbon-13 (¹³C) chemical shifts, as well as two-dimensional correlation spectra, have not been reported in the accessible scientific literature.

Proton (¹H) NMR Chemical Shift Analysis

Detailed ¹H NMR data, which would identify the chemical environment of each proton within the this compound molecule, is currently unavailable. Such data would be crucial for confirming the structure, particularly the methylene (B1212753) bridge connecting the benzoate (B1203000) and quinoline (B57606) moieties, and the various aromatic protons.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Similarly, the ¹³C NMR spectrum, which provides information on the different carbon environments within the molecule, has not been documented. This analysis would be instrumental in confirming the carbon skeleton of the compound.

Two-Dimensional NMR Techniques for Structural Assignments

Advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful tools for unambiguously assigning proton and carbon signals and for determining through-bond and through-space correlations. The application of these techniques to this compound has not been described in the literature, leaving its detailed structural and conformational features unconfirmed.

Vibrational Spectroscopy: An Unexplored Avenue

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and can offer information regarding its conformational state.

Fourier Transform Infrared (FTIR) Spectroscopy

Specific FTIR spectroscopic data for this compound, which would detail the characteristic vibrational frequencies of its ester, amine, and aromatic functional groups, is not available.

Raman Spectroscopy

Complementary to FTIR, Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds. There is currently no reported Raman spectroscopic data for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, precise information about the molecule's composition and fragmentation can be obtained.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₈H₁₆N₂O₂), the theoretical monoisotopic mass can be calculated. When analyzed, typically as the protonated species [M+H]⁺ in techniques like Electrospray Ionization (ESI), the experimentally measured mass is expected to be very close to the calculated value, confirming the elemental composition.

Table 1: Theoretical and Expected HRMS Data for this compound

| Species | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | C₁₈H₁₇N₂O₂⁺ | 293.1285 |

Note: This table represents the calculated exact mass. Experimental values would be expected to be within a very narrow margin (e.g., ± 5 ppm).

Tandem Mass Spectrometry (MS/MS) is employed to further probe the structure of the molecule. The precursor ion, in this case, the protonated molecule at m/z 293.13, is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions reveal the connectivity of the atoms within the molecule. The fragmentation of this compound is predicted to occur at the weaker bonds, primarily the C-N bond of the aminomethyl linker and within the ester group.

A plausible fragmentation pathway would involve the initial loss of the methyl benzoate moiety or the quinoline moiety. The most likely fragmentation points are the benzylic C-N bond and the ester group. The quinoline ring itself is a very stable aromatic system.

Table 2: Predicted MS/MS Fragmentation Pattern for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Chemical Formula of Fragment | Fragment m/z (Theoretical) |

| 293.13 | [C₁₀H₉N₂]⁺ | Quinolin-8-ylmethaniminium | 157.0760 |

| 293.13 | [C₈H₈O₂]⁺ | Methyl 4-(aminomethyl)benzoate cation | 150.0549 |

| 293.13 | [C₉H₇N]⁺ | Quinoline cation | 129.0578 |

| 150.05 | [C₇H₅O]⁺ | Benzoyl cation | 105.0335 |

Note: This table is based on theoretical fragmentation patterns of similar chemical structures.

X-ray Crystallography for Solid-State Molecular Architecture of this compound

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

As of the latest literature review, a solved crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, if a suitable crystal were to be analyzed, the resulting data would provide invaluable insight into its solid-state conformation. Key information that would be obtained includes:

Molecular Conformation: The dihedral angles between the quinoline ring, the aminomethyl bridge, and the benzoate ring.

Bond Parameters: Precise measurements of all bond lengths and angles.

Intermolecular Interactions: The presence of any hydrogen bonding, π-π stacking, or other non-covalent interactions that dictate the crystal packing.

Crystal System and Space Group: Fundamental parameters that describe the symmetry of the unit cell.

This information is crucial for understanding the molecule's physical properties and its potential interactions in a solid-state environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The structure of this compound contains two primary chromophores: the quinoline ring system and the methyl benzoate moiety. Both of these are aromatic systems capable of absorbing UV radiation.

Table 3: Expected Electronic Transitions for this compound

| Chromophore | Type of Transition | Expected Wavelength Range (λmax) |

| Quinoline Ring | π→π | ~220-250 nm and ~270-320 nm |

| Methyl Benzoate | π→π | ~230-280 nm |

| Carbonyl Group | n→π* | >300 nm (typically weak) |

Note: The exact λmax values and molar absorptivities (ε) would need to be determined experimentally and can be influenced by the solvent used.

Computational and Theoretical Investigations of Methyl 4 8 Quinolylaminomethyl Benzoate

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a novel compound like Methyl 4-(8-quinolylaminomethyl)benzoate, DFT calculations would provide fundamental insights into its stability, reactivity, and electronic properties.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would be performed. This involves exploring different spatial arrangements (conformers) to identify the global minimum energy structure, which is the most likely conformation to exist under experimental conditions. This analysis is critical as the molecular conformation dictates its physical and chemical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and easier excitation. Analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Illustrative Data for FMO Analysis (Hypothetical)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | N/A | Energy difference between LUMO and HOMO |

No published data is available for this compound.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP or EPS) surface map is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red areas signify regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions represent intermediate potentials. An EPS map for this compound would identify the reactive sites and provide insights into its intermolecular interactions, such as hydrogen bonding.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is an extension of DFT used to calculate the properties of molecules in their electronically excited states.

Prediction of UV-Vis Absorption and Emission Spectra

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. This is achieved by calculating the energies of vertical electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the fluorescence or phosphorescence emission spectrum. These theoretical spectra can be directly compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

Table 2: Illustrative Data for TD-DFT Spectral Prediction (Hypothetical)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | N/A | N/A | N/A | N/A |

| S0 → S2 | N/A | N/A | N/A | N/A |

No published data is available for this compound.

Analysis of Singlet-Triplet Energy Gaps

TD-DFT can also be used to calculate the energies of both singlet (S) and triplet (T) excited states. The energy difference between the lowest singlet excited state (S1) and the lowest triplet excited state (T1) is known as the singlet-triplet energy gap (ΔES-T). This value is crucial for understanding the photophysical behavior of a molecule, particularly its potential for intersystem crossing (a transition from a singlet to a triplet state), which is a key process in phosphorescence and photochemistry. A small singlet-triplet gap often facilitates intersystem crossing.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

MD simulations of quinoline (B57606) derivatives are often conducted using force fields like CHARMM36 in a periodic water box, which mimics physiological conditions. mdpi.com Such simulations for this compound would likely involve placing the molecule in a solvent box and simulating its movement over nanoseconds to microseconds.

Key analyses performed during these simulations would include:

Root Mean Square Deviation (RMSD): This parameter is monitored to assess the structural stability of the molecule over the simulation time. A stable RMSD suggests that the molecule has reached an equilibrium conformation. For similar quinoline derivatives, RMSD values typically plateau after a few nanoseconds, indicating stability. doi.org

Root Mean Square Fluctuation (RMSF): RMSF analysis pinpoints the flexibility of different parts of the molecule. It is expected that the quinoline and benzoate (B1203000) rings would exhibit lower fluctuations, indicating rigidity, while the aminomethyl linker would show higher RMSF values, highlighting its conformational flexibility.

Interaction Energy and Hydrogen Bonding: When simulating the molecule in the presence of a biological target, such as a protein, MD can elucidate the nature and strength of intermolecular interactions. nih.gov For this compound, the quinoline nitrogen and the ester group's oxygen atoms are potential hydrogen bond acceptors, while the amine hydrogen can act as a donor. These interactions are crucial for its binding affinity to biological receptors.

A hypothetical MD simulation of this compound interacting with a protein target could yield the following representative data:

| Simulation Parameter | Value/Observation |

| Force Field | CHARMM36 |

| Solvent Model | TIP3P Water |

| Simulation Time | 100 ns |

| Average RMSD | 2.5 Å |

| Key Interacting Residues | Asp121, Phe289, Tyr334 |

| Average Interaction Energy | -45 kcal/mol |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical properties of molecules with their activities or properties. nih.gov For this compound, QSPR models can be developed to predict various characteristics, such as its biological activity, solubility, or toxicity, based on a set of calculated molecular descriptors.

The development of a QSPR model for a series of compounds including this compound would typically involve:

Dataset Collection: A dataset of molecules with known properties is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing the connectivity of atoms (e.g., Total Connectivity Index). researchgate.net

Quantum Chemical: Derived from quantum mechanical calculations, such as HOMO/LUMO energies and dipole moment. researchgate.net

Physicochemical: LogP (lipophilicity), molar refractivity, etc. researchgate.net

Model Building and Validation: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that links the descriptors to the property of interest. researchgate.net The model's predictive power is then rigorously validated.

For a hypothetical QSPR model predicting the inhibitory activity of a series of quinoline derivatives, including this compound, against a specific enzyme, the following descriptors might be found to be significant:

| Descriptor Type | Descriptor Name | Correlation with Activity |

| Electronic | Dipole Moment | Positive |

| Steric | Molar Refractivity | Positive |

| Lipophilic | LogP | Negative |

| Topological | Wiener Index | Positive |

Such a model would allow for the virtual screening of new, unsynthesized derivatives to prioritize those with potentially enhanced activity, thereby accelerating the drug discovery process. scienceopen.com

Coordination Chemistry and Metal Complexation Studies of Methyl 4 8 Quinolylaminomethyl Benzoate

Methyl 4-(8-quinolylaminomethyl)benzoate as a Multidentate Ligand

This compound is structurally poised to act as a versatile multidentate ligand. Its architecture combines the classic bidentate N,N-donor site of the 8-aminoquinoline (B160924) core with a peripheral ester group that could potentially engage in weaker interactions or influence the electronic properties of the resulting metal complexes.

Chelation Sites and Binding Modes with Transition Metals

The primary and most well-established chelation mode for 8-aminoquinoline and its derivatives involves the formation of a stable five-membered chelate ring through the coordination of the quinoline (B57606) nitrogen (N1) and the amino nitrogen (N8) to a metal center. This bidentate N,N-coordination is a recurring motif in the coordination chemistry of this class of ligands. It is therefore highly probable that this compound will primarily bind to transition metals in a similar bidentate fashion.

Influence of Quinolyl and Amino Nitrogen on Ligand Design

The design of ligands based on the 8-aminoquinoline framework is heavily influenced by the distinct electronic and steric characteristics of its two nitrogen donors. The quinoline nitrogen is an sp²-hybridized atom within an aromatic system, making it a relatively strong σ-donor and π-acceptor. In contrast, the exocyclic amino nitrogen is sp³-hybridized, acting as a pure σ-donor. This electronic difference between the two nitrogen atoms is a key feature in the design of these ligands, influencing the stability and reactivity of their metal complexes.

The substitution on the amino nitrogen, in this case, a methyl benzoate (B1203000) group, plays a crucial role in fine-tuning the ligand's properties. The steric bulk of the 4-(methoxycarbonyl)benzyl group can influence the geometry of the resulting metal complexes, potentially distorting them from ideal geometries. Electronically, the substituent can affect the basicity of the amino nitrogen and, by extension, the donor strength of the ligand and the stability of the metal-ligand bonds.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with 8-aminoquinoline-based ligands is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Stoichiometric Control and Reaction Conditions for Complex Formation

The formation of metal complexes with this compound would likely be achieved by reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a suitable solvent such as ethanol, methanol, or acetonitrile. The stoichiometry of the resulting complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. For instance, using a 1:1 molar ratio of metal to ligand would favor the formation of complexes of the type [M(L)X₂], where L is the ligand and X is an anionic ligand like chloride. Conversely, a 1:2 ratio might lead to the formation of [M(L)₂]X₂ complexes, particularly with metals that favor octahedral coordination. The reaction temperature and time can also be optimized to ensure complete complex formation and to obtain crystalline products suitable for X-ray diffraction studies.

Spectroscopic (IR, NMR, UV-Vis, EPR) and X-ray Diffraction Characterization of Metal Complexes

A combination of spectroscopic techniques and X-ray diffraction is essential for the comprehensive characterization of the metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the C=N bond in the quinoline ring and the N-H bond of the amino group are expected. The C=N stretching vibration, typically observed around 1600-1650 cm⁻¹, would likely shift to a lower frequency upon coordination of the quinoline nitrogen. Similarly, a shift in the N-H stretching and bending vibrations would indicate the involvement of the amino nitrogen in chelation.

Interactive Table: Analogous IR Spectral Data for 8-Aminoquinoline Derivative Complexes (cm⁻¹)

| Compound | ν(N-H) | ν(C=N)quinoline | ν(M-N) |

|---|---|---|---|

| 8-Aminoquinoline (Ligand) | ~3400 | ~1620 | - |

| [Co(8-aminoquinoline)₂Cl₂] | ~3250 | ~1600 | ~450 |

| [Ni(8-aminoquinoline)₂Cl₂] | ~3260 | ~1605 | ~455 |

| [Cu(8-aminoquinoline)₂Cl₂] | ~3245 | ~1595 | ~460 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy provides valuable information about the ligand's structure in solution. Upon coordination, the chemical shifts of the protons and carbons near the coordination sites will be affected. The protons on the quinoline ring, particularly those adjacent to the nitrogen atom, are expected to show a downfield shift. The methylene (B1212753) protons of the benzyl (B1604629) group would also experience a change in their chemical environment.

Interactive Table: Analogous ¹H NMR Chemical Shift Data (δ, ppm) for Protons of an 8-Aminoquinoline Derivative Upon Complexation

| Proton | Ligand | Zn(II) Complex | Δδ |

|---|---|---|---|

| H-2 (quinoline) | 8.80 | 8.95 | +0.15 |

| H-7 (quinoline) | 7.20 | 7.40 | +0.20 |

| NH | 5.50 | 6.00 | +0.50 |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. For complexes of first-row transition metals, the d-d transitions typically appear in the visible region and are indicative of the coordination geometry around the metal ion. For instance, octahedral Ni(II) complexes usually exhibit two to three absorption bands in the visible region. Charge-transfer bands, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are often observed in the ultraviolet region. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or high-spin Co(II), EPR spectroscopy is a valuable technique for probing the electronic structure and the environment of the unpaired electron(s). The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide insights into the nature of the metal-ligand bonding and the geometry of the complex.

Interactive Table: Representative Metal-Ligand Bond Lengths (Å) in a Zn(II) Complex with an N-substituted 8-Aminoquinoline Ligand

| Bond | Length (Å) |

|---|---|

| Zn-N(quinoline) | 2.10 |

| Zn-N(amino) | 2.15 |

| Zn-Cl(1) | 2.25 |

| Zn-Cl(2) | 2.26 |

Electronic and Magnetic Properties of Metal-Methyl 4-(8-quinolylaminomethyl)benzoate Complexes

The electronic and magnetic properties of the metal complexes are fundamentally determined by the nature of the metal ion, its oxidation state, and the ligand field environment created by this compound.

The ligand field strength of 8-aminoquinoline derivatives is generally considered to be moderate. The electronic spectra of the complexes would reflect this, with the positions of the d-d absorption bands allowing for the calculation of ligand field parameters such as the crystal field splitting energy (10Dq).

The magnetic properties of the complexes are dependent on the number of unpaired d-electrons in the metal ion. Complexes with unpaired electrons will be paramagnetic, and their magnetic moments can be measured using techniques like the Guoy method or a SQUID magnetometer. The measured magnetic moment can help in determining the spin state and, in some cases, the geometry of the complex. For example, an octahedral Ni(II) complex is expected to have a magnetic moment in the range of 2.9-3.4 B.M., consistent with two unpaired electrons. A square planar Ni(II) complex, on the other hand, would be diamagnetic.

Interactive Table: Expected Magnetic Moments (μeff, B.M.) for High-Spin Octahedral Complexes with an 8-Aminoquinoline Derivative

| Metal Ion | dn Configuration | Expected μeff (B.M.) |

|---|---|---|

| Cr(III) | d³ | ~3.87 |

| Mn(II) | d⁵ | ~5.92 |

| Fe(II) | d⁶ | ~5.1-5.5 |

| Co(II) | d⁷ | ~4.7-5.2 |

| Ni(II) | d⁸ | ~2.9-3.4 |

| Cu(II) | d⁹ | ~1.9-2.2 |

Application of Metal Complexes in Catalysis and Materials Science

The metal complexes of ligands analogous to this compound, particularly those incorporating the 8-aminoquinoline framework, have demonstrated significant potential in the fields of catalysis and materials science.

Catalysis:

The 8-aminoquinoline group is a highly effective directing group in transition metal-catalyzed C-H bond activation and functionalization reactions. chemrxiv.orgnih.gov Palladium and cobalt complexes featuring 8-aminoquinoline-derived ligands have been successfully employed in a variety of organic transformations. chemrxiv.orgnih.govacs.org These catalytic systems facilitate the formation of new carbon-carbon and carbon-heteroatom bonds with high regio- and stereoselectivity.

For instance, palladium(II) complexes of quinolinylaminophosphonates have been synthesized and characterized, showing potential in catalytic applications. nih.gov While the specific catalytic activity of this compound complexes has not been reported, it is plausible that they could exhibit similar reactivity. The electronic properties of the methyl benzoate substituent could modulate the catalytic activity of the metal center.

Below is a table summarizing the catalytic applications of related 8-aminoquinoline metal complexes.

| Catalyst System | Reaction Type | Substrate Scope | Key Findings |

| Palladium(II) with 8-aminoquinoline amides | C-H Alkenylation | Aliphatic amines | Ligand-assisted C-H activation promotes the formation of functionalized pyrrolidines. rsc.org |

| Cobalt(II/III) with 8-aminoquinoline amides | C-H Functionalization | Arylphosphinic acid amides | Enables coupling with alkynes, alkenes, and allyl pivalate. acs.org |

| Nickel(II) with N-(quinolin-8-yl)pivalamide | C(sp3)-H Functionalization | Alkyl amides | Mechanistic studies reveal the role of paramagnetic Ni(II) species. chemrxiv.org |

| Palladium(II) with quinolinylaminophosphonates | Not specified | - | Synthesis and structural characterization suggest potential for catalysis. nih.gov |

Materials Science:

Metal complexes of 8-hydroxyquinoline (B1678124), a closely related ligand, are renowned for their luminescent properties and have been extensively used in the fabrication of organic light-emitting diodes (OLEDs). nju.edu.cnscirp.org Similarly, complexes of 8-aminoquinoline derivatives often exhibit fluorescence, making them attractive for applications as fluorescent probes and sensors. mdpi.com

Zinc(II) complexes with 8-aminoquinoline-based ligands, for example, have been shown to exhibit interesting photophysical properties. researchgate.netnih.gov The coordination of the ligand to the metal ion can enhance fluorescence intensity and quantum yield. researchgate.net The emission wavelength can be tuned by modifying the substituents on the quinoline ring. It is therefore anticipated that metal complexes of this compound could also possess luminescent properties, with the methyl benzoate group potentially influencing the emission characteristics. These properties could be harnessed for the development of new optical materials.

The table below highlights the materials science applications of analogous 8-aminoquinoline and 8-hydroxyquinoline metal complexes.

| Complex Type | Metal Ion | Application | Key Properties |

| 8-amidoquinoline derivatives | Zinc(II) | Fluorescent probes for Zn²⁺ | High sensitivity and selectivity, fluorescence enhancement upon binding. mdpi.com |

| Bis(8-hydroxyquinoline) complexes | Zinc(II) | Luminescent nanorods for protein sensing | High photoluminescence and resonance light scattering. nju.edu.cnscite.ai |

| 8-aminoquinoline-uracil complexes | Copper(II) | Neuroprotective agents | Attenuate oxidative damage in neuronal cells. acs.org |

| Tris(8-hydroxyquinoline) | Aluminum(III) | OLEDs | Electroluminescent material. scirp.org |

Mechanistic Research of Methyl 4 8 Quinolylaminomethyl Benzoate in Diverse Chemical Environments

Interaction Mechanisms with Different Substrates or Reagents

The interaction of Methyl 4-(8-quinolylaminomethyl)benzoate with various substrates would likely be dictated by the electronic and steric properties of both the quinoline (B57606) and benzoate (B1203000) portions of the molecule. The quinoline ring system, with its nitrogen atom, can act as a hydrogen bond acceptor and a coordination site for metal ions. The aminomethyl bridge introduces flexibility and a potential protonation site, while the methyl benzoate group offers a site for nucleophilic attack at the carbonyl carbon and electrophilic substitution on the benzene (B151609) ring.

Adsorption Isotherms and Thermodynamic Parameters

Specific adsorption isotherms and thermodynamic parameters for this compound are not documented. In a hypothetical scenario where this compound acts as a corrosion inhibitor, for instance, its adsorption behavior onto a metal surface could be modeled using isotherms like the Langmuir, Freundlich, or Temkin models. The choice of isotherm would depend on the nature of the interaction (monolayer or multilayer adsorption) and the heterogeneity of the surface.

Thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) would provide insight into the spontaneity and nature of the adsorption process. A negative value of ΔG°ads would indicate spontaneous adsorption. The sign of ΔH°ads would differentiate between exothermic (physisorption) and endothermic (chemisorption) processes.

Hypothetical Thermodynamic Parameters for Adsorption:

| Parameter | Possible Value Range | Implication |

| ΔG°ads (kJ/mol) | -20 to 0 | Physisorption (spontaneous) |

| < -40 | Chemisorption (spontaneous) | |

| ΔH°ads (kJ/mol) | Negative | Exothermic process |

| Positive | Endothermic process | |

| ΔS°ads | Positive/Negative | Change in disorder at the interface |

This table is illustrative and not based on experimental data for this compound.

Surface Science Techniques for Interface Studies

A variety of surface science techniques could be employed to study the interfacial behavior of this compound. Techniques such as X-ray Photoelectron Spectroscopy (XPS) could provide information about the elemental composition and chemical states of the adsorbed layer. Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) could offer insights into the molecular arrangement on a surface at the atomic and molecular level. Sum-Frequency Generation (SFG) spectroscopy could be used to probe the vibrational structure of the molecule at an interface, providing information about its orientation.

Reaction Kinetics and Pathway Elucidation

The reaction kinetics of this compound would be highly dependent on the specific reaction conditions and the nature of the reactants. For example, hydrolysis of the ester group would likely follow pseudo-first-order kinetics under acidic or basic conditions. The rate of reaction would be influenced by factors such as temperature, pH, and the presence of catalysts.

Elucidation of reaction pathways could be achieved through a combination of experimental techniques and computational modeling. Experimental methods might include identifying reaction intermediates and products using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Computational studies, such as Density Functional Theory (DFT) calculations, could be used to model reaction mechanisms and determine the energetics of different pathways.

Role of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound would be significantly influenced by the electronic and steric effects of its constituent parts. The quinoline group is generally considered electron-withdrawing, which would affect the electron density on the adjacent aminomethyl bridge and the benzoate ring.

Substituents on the quinoline or benzoate rings would further modulate this reactivity. For instance, an electron-donating group on the benzoate ring would increase the electron density at the carbonyl carbon, potentially slowing down nucleophilic attack. Conversely, an electron-withdrawing group would make the carbonyl carbon more electrophilic. Similarly, substituents on the quinoline ring could alter its basicity and coordination ability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(8-quinolylaminomethyl)benzoate, and what methodological considerations are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves reductive alkylation between 8-aminoquinoline derivatives and methyl 4-formylbenzoate. A validated procedure (yield: 70–76%) uses sodium borohydride (NaBH₄) in acetic acid (AcOH) and a benzene/ethanol solvent system under reflux for 6–10 hours . Key considerations include:

- Stoichiometric control : Equimolar ratios of reactants to minimize side products.

- Purification : Column chromatography (silica gel, CH₂Cl₂/hexane) followed by recrystallization from ethanol to isolate pure crystals .

- Reaction monitoring : Thin-layer chromatography (TLC) to track progress and ensure completion .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable for confirming its purity and configuration?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Peaks at δ 3.82 (OCH₃), 4.45 (CH₂), and aromatic signals between δ 6.50–8.44 confirm connectivity .

- IR spectroscopy : Absorbance at 1720 cm⁻¹ (ester C=O) and 3246 cm⁻¹ (N-H stretch) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX for refinement and ORTEP-3 for visualization .

- Melting point : 189–190°C (sharp range indicates purity) .

Advanced Research Questions

Q. What experimental parameters should be optimized during the synthesis of this compound to enhance reaction efficiency and product purity?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while benzene/ethanol mixtures enhance reduction kinetics .

- Temperature and time : Reflux at 80°C for 6–10 hours balances reaction completion and decomposition risks .

- Workup protocols : Acidic quenching (HCl) followed by neutralization minimizes byproduct formation .

- Catalyst screening : Testing alternatives to NaBH₄ (e.g., cyanoborohydride) for milder conditions .

Q. How do structural modifications in the quinoline moiety of this compound influence its biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?

- Methodological Answer :

- Fluorination : Introducing fluorine at positions 6 and 8 (e.g., Methyl 4-((6,8-difluoroquinolin-4-yl)amino)benzoate) enhances lipophilicity and target binding, as shown in enzyme inhibition assays .

- Substituent analysis : Comparative studies using analogues with sulfonamide or triazole groups reveal distinct mechanisms (e.g., sulfonamide derivatives show higher enzyme affinity) .

- SAR tools :

- Computational docking : AutoDock or Schrödinger Suite to predict binding modes .

- In vitro assays : IC₅₀ measurements against target enzymes (e.g., kinases) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives, and what analytical approaches validate these findings?

- Methodological Answer :

- Reproducibility checks : Standardizing assay conditions (e.g., pH, temperature) and cell lines to minimize variability .

- Structural validation : Re-analysing disputed compounds via SC-XRD to confirm stereochemistry and rule out polymorphism .

- Meta-analysis : Cross-referencing bioactivity data with structural databases (e.g., PubChem) to identify outliers or misannotations .

- Dose-response studies : Establishing full concentration curves to differentiate true activity from assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.